molecular formula C18H17FN4O2S B3924733 1-(2-Fluorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(2-Fluorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B3924733
M. Wt: 372.4 g/mol
InChI Key: FRPCPPNWJNGLQH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a urea linkage, a fluorophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Propoxyphenyl Group: The thiadiazole intermediate is then reacted with a propoxyphenyl derivative under suitable conditions to introduce the propoxyphenyl group.

    Formation of the Urea Linkage: Finally, the intermediate is reacted with a fluorophenyl isocyanate to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl and propoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-Fluorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of advanced materials with specific properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The urea linkage and the thiadiazole ring are key structural features that enable the compound to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a methoxy group instead of a propoxy group.

    1-(2-Fluorophenyl)-3-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

1-(2-Fluorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged in various applications to achieve specific outcomes that may not be possible with other similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-2-11-25-13-9-7-12(8-10-13)16-22-23-18(26-16)21-17(24)20-15-6-4-3-5-14(15)19/h3-10H,2,11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPCPPNWJNGLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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